Nerofe is synthesized through solid-phase peptide synthesis, where protected amino acids are sequentially added to a growing peptide chain on a solid support. After assembly, the peptide is cleaved from the resin and purified using high-performance liquid chromatography. This purification process is followed by desalting and counter-ion exchange to yield the final acetate form of dTCApFs .
The synthesis involves:
Nerofe consists of a 14-amino acid sequence that plays a critical role in its biological activity. The specific sequence contributes to its ability to interact with cellular receptors involved in apoptosis.
The molecular formula and structure details can be represented as follows:
Nerofe engages in several biochemical reactions, primarily involving:
The mechanism involves:
Nerofe's mechanism involves:
Studies indicate that treatment with Nerofe results in significant apoptosis in various cancer cell lines, including acute myeloid leukemia and breast carcinoma, showcasing its potential as an anti-cancer agent .
Characterization studies often include chromatographic analysis (such as HPLC) and mass spectrometry to confirm purity and molecular weight .
Nerofe has significant potential in various scientific applications:
The therapeutic application of peptides in oncology traces back to the 1920s with the advent of insulin therapy, marking the first clinical use of a peptide-based treatment [1]. Over subsequent decades, peptide therapeutics evolved from natural hormone replacements to sophisticated anti-neoplastic agents. By 2023, over 60 peptide drugs gained approval in major global markets, with oncology representing a primary therapeutic area [1] [3]. Early peptide drugs faced significant limitations, including rapid enzymatic degradation, poor tissue penetration, and short plasma half-lives, restricting their clinical utility. Innovations in peptide engineering—such as cyclization, backbone modification, and non-natural amino acid incorporation—addressed these challenges, enhancing metabolic stability and target specificity [3] [5]. For instance, the development of gonadotropin-releasing hormone (GnRH) analogs (e.g., goserelin, approved in 1989) demonstrated peptides could effectively target hormone-responsive cancers through receptor-specific interactions [5]. This historical progression established a foundation for next-generation peptides like Nerofe, designed to exploit specific molecular pathways in malignant cells.
Nerofe (scientific designation: dTCApF) is a synthetic 14-amino-acid derivative of Tumor Cell Apoptosis Factor (TCApF), a human hormonal peptide initially identified through bioinformatics screening of endogenous human peptides [2] [9]. Its discovery originated from research by Immune System Key Ltd. (ISK) founders Prof. Uziel Sandler and Dr. Yoram Devary, who identified TCApF’s expression in the thymus, colon, and brain frontal lobes and its inherent anti-cancer activity [2] [9]. Nerofe was engineered to retain TCApF’s anti-neoplastic properties while overcoming bioavailability limitations of the parent molecule.
Mechanistic Rationale: Nerofe exerts its effects through a dual-pathway mechanism:
Table 1: Key Mechanistic Actions of Nerofe
| Target | Biological Consequence | Downstream Effect |
|---|---|---|
| T1/ST2 Receptor | Golgi dysfunction & ER stress | Tumor cell apoptosis |
| miR217 | Downregulation of KRAS/MAPK signaling | Inhibition of tumor proliferation |
| Immune cytokines | Increase in IL-2, IFN-γ; NK cell/M1 macrophage recruitment | Tumor immunosuppression reversal |
Preclinical evidence demonstrates synergistic activity between Nerofe and chemotherapeutics. Combining Nerofe with doxorubicin—an inhibitor of UPR—reduced viability in metastatic colorectal cancer (mCRC) cell lines (SW480, HT-29, CT26) by 50–70%, compared to ≤15% with doxorubicin alone [2]. This synergy arises from doxorubicin’s blockade of compensatory survival pathways during Nerofe-induced ER stress [2] [6].
Nerofe occupies a unique niche in precision oncology due to its biomarker-driven design and multimodal mechanism. Its development aligns with two major trends:
Table 2: Nerofe vs. Select KRAS-Targeted Agents
| Agent | Target | Applicable Mutations | Primary Mechanism |
|---|---|---|---|
| Sotorasib | KRAS G12C | G12C | Direct GTPase inhibition |
| Adagrasib | KRAS G12C | G12C | Direct GTPase inhibition |
| Nerofe | T1/ST2 → miR217 → KRAS | Pan-KRAS | Indirect KRAS downregulation + Immunomodulation |
Clinically, Nerofe’s biomarker-guided design aligns with master protocol trial frameworks (basket/umbrella trials) evaluating therapies based on molecular alterations across tumor types. Its Phase IIa trials focus on T1/ST2-positive gastrointestinal (GI) malignancies (pancreatic/colorectal cancer) [9] [10]. Early clinical data reported tumor regression in a stage IV squamous cell lung cancer patient with high T1/ST2 expression [9], underscoring its potential as a pan-cancer therapy for biomarker-selected populations.
Future Directions: Immune System Key Ltd. is advancing an optimized Nerofe formulation alongside companion diagnostics for T1/ST2 expression [4] [9]. This reflects the broader integration of peptides into "precision pro" paradigms, where therapies are dynamically tailored using real-time biomarker data [10]. As of 2024, Nerofe represents one of >200 peptide-based candidates in oncology clinical development globally [3] [5], highlighting the resurgence of peptides as versatile agents in targeted cancer therapy.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6